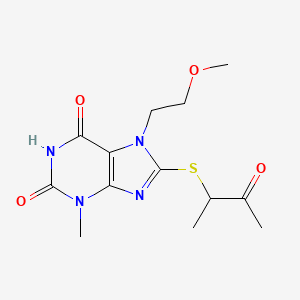

7-(2-methoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione

説明

7-(2-Methoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative characterized by its 7-(2-methoxyethyl) and 8-((3-oxobutan-2-yl)thio) substituents. Purine-2,6-dione derivatives are widely studied for their biological activities, including anticancer, analgesic, and enzyme inhibitory properties . The 2-methoxyethyl group at position 7 and the thioether-linked 3-oxobutane moiety at position 8 suggest enhanced solubility and targeted interactions with biological receptors compared to simpler alkyl or aryl substitutions .

特性

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4S/c1-7(18)8(2)22-13-14-10-9(17(13)5-6-21-4)11(19)15-12(20)16(10)3/h8H,5-6H2,1-4H3,(H,15,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOZDICIDRPJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)SC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-methoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative, such as 7-methylxanthine, and introduce the methoxyethyl group through an alkylation reaction. The thio-substituted oxobutanone moiety can be introduced via a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thio-substituted oxobutanone moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the thio-substituted oxobutanone moiety.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel purine derivatives with potential biological activity.

Biology: In biological research, it serves as a probe to study enzyme interactions, particularly those involving purine metabolism.

Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interfere with nucleic acid synthesis.

Industry: In the pharmaceutical industry, it is used in the synthesis of drug candidates and as a reference standard in analytical chemistry.

作用機序

The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes involved in purine metabolism. It can inhibit or modulate the activity of these enzymes, leading to alterations in nucleotide synthesis and cellular processes. The compound may also interact with DNA or RNA, affecting their stability and function.

類似化合物との比較

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituent significantly influences pharmacokinetics and target binding.

- 7-(2-Methoxyethyl) : Present in the target compound and analogs like 7-(2-methoxyethyl)-3-methyl-8-(octylthio)-1H-purine-2,6-dione (), this group enhances hydrophilicity and may reduce metabolic degradation compared to hydrophobic chains.

- 7-Benzyl/Chlorobenzyl: Derivatives like 7-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3-methylpurine-2,6-dione () exhibit aromatic interactions, favoring binding to hydrophobic enzyme pockets.

Substituent Variations at Position 8

The 8-position thioether group modulates electronic and steric properties:

- 8-((3-Oxobutan-2-yl)thio) : The target compound’s ketone-containing substituent may engage in hydrogen bonding or act as a Michael acceptor, enhancing covalent interactions with biological targets .

- 8-(Octylthio/Pentylthio) : In 7-(2-methoxyethyl)-8-(octylthio)-1H-purine-2,6-dione () and 8-(pentylthio) analogs (), long alkyl chains prioritize lipophilicity, favoring membrane association but limiting solubility.

- 8-(2-Oxopropylthio) : Present in 7-isopentyl-8-((2-oxopropyl)thio)-1H-purine-2,6-dione (), this smaller ketone group balances hydrophilicity and reactivity.

Data Tables

Table 1. Structural and Physicochemical Comparisons

*Estimated based on structural analogs.

Key Research Findings

Substituent-Driven Solubility : The 2-methoxyethyl group at position 7 improves aqueous solubility, critical for oral bioavailability, as seen in octylthio analogs .

Reactive Moieties for Targeting : The 3-oxobutan-2-ylthio group’s ketone may enable covalent binding to cysteine residues in enzymes, a strategy used in kinase inhibitors .

Trade-offs in Lipophilicity : Longer 8-alkylthio chains (e.g., octylthio) enhance membrane permeability but reduce solubility, limiting systemic distribution .

生物活性

7-(2-methoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 333769-04-3, is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds that are integral to various biological processes, including those related to nucleic acids and energy metabolism.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 298.366 g/mol. Its structure features a purine base with specific functional groups that may influence its biological activity.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of purine derivatives. Compounds similar to 7-(2-methoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine have shown significant free radical scavenging activity. This property is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antibacterial Activity

Research indicates that purine derivatives exhibit antibacterial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA replication or protein synthesis.

Anticancer Potential

The anticancer activity of purine derivatives has been a focal point in recent pharmacological research. Compounds structurally related to 7-(2-methoxyethyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. This may be attributed to their ability to modulate signaling pathways related to cell growth and survival.

Neuroprotective Effects

Neuroprotective properties have also been observed in related purine compounds. These effects are believed to stem from their antioxidant activities, which help protect neuronal cells from damage caused by oxidative stress and inflammation.

Case Studies

- Antioxidant Study : A study conducted on a series of purine derivatives showed that modifications at the 8-position significantly enhance antioxidant activity compared to unmodified compounds. The presence of the methoxyethyl group was particularly noted for improving solubility and bioavailability in biological systems.

- Antimicrobial Testing : A comparative analysis of several purine derivatives revealed that those with thioether substituents exhibited superior antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound's thio group likely plays a critical role in its interaction with bacterial enzymes.

- Cancer Cell Line Assays : In experiments involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。